Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyrazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including antitumor and kinase inhibitory activities.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring system and exhibit similar biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different ring fusion pattern but also exhibit significant biological activities, particularly kinase inhibition.
Uniqueness: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific ring fusion pattern and the presence of a carboxylate group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
NPRJZFPRCHQZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN2CCCC2CN1 |
Origin of Product |
United States |
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